

An In-depth Technical Guide to the Explosive Nature of Ammonium Periodate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ammonium periodate

Cat. No.: B084318

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical, physical, and explosive properties of **ammonium periodate** (NH_4IO_4). It is intended for an audience with a strong scientific background and aims to elucidate the factors contributing to the compound's extreme sensitivity and explosive nature. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying mechanisms.

Physicochemical Properties

Ammonium periodate is an inorganic salt composed of the ammonium cation (NH_4^+) and the periodate anion (IO_4^-). It presents as colorless, tetragonal crystals and is sparingly soluble in water.^[1] The compound is a powerful oxidizing agent.^{[1][2]}

Property	Value	Reference(s)
Chemical Formula	NH_4IO_4	[3]
Molar Mass	208.939 g/mol	[3]
Appearance	Colorless crystals	[3]
Density	3.056 g/cm ³	[3]
Crystal System (APIT)	Tetragonal	[3]
Space Group (APIT)	I4 ₁ /a	[3]
Solubility in Water	Sparingly soluble	[3]

Explosive, Mechanical, and Electronic Properties

The explosive nature of **ammonium periodate** is well-documented, though specific experimental values for sensitivity and detonation are sparse in the literature, necessitating reliance on theoretical calculations for some parameters.[4] The compound is known to be extremely sensitive to mechanical stimuli, particularly friction and impact.[2] Its instability is significantly greater than its chlorine analog, ammonium perchlorate (APC), a widely used oxidizer. This heightened sensitivity is attributed to its unique electronic structure and mechanical properties.[5]

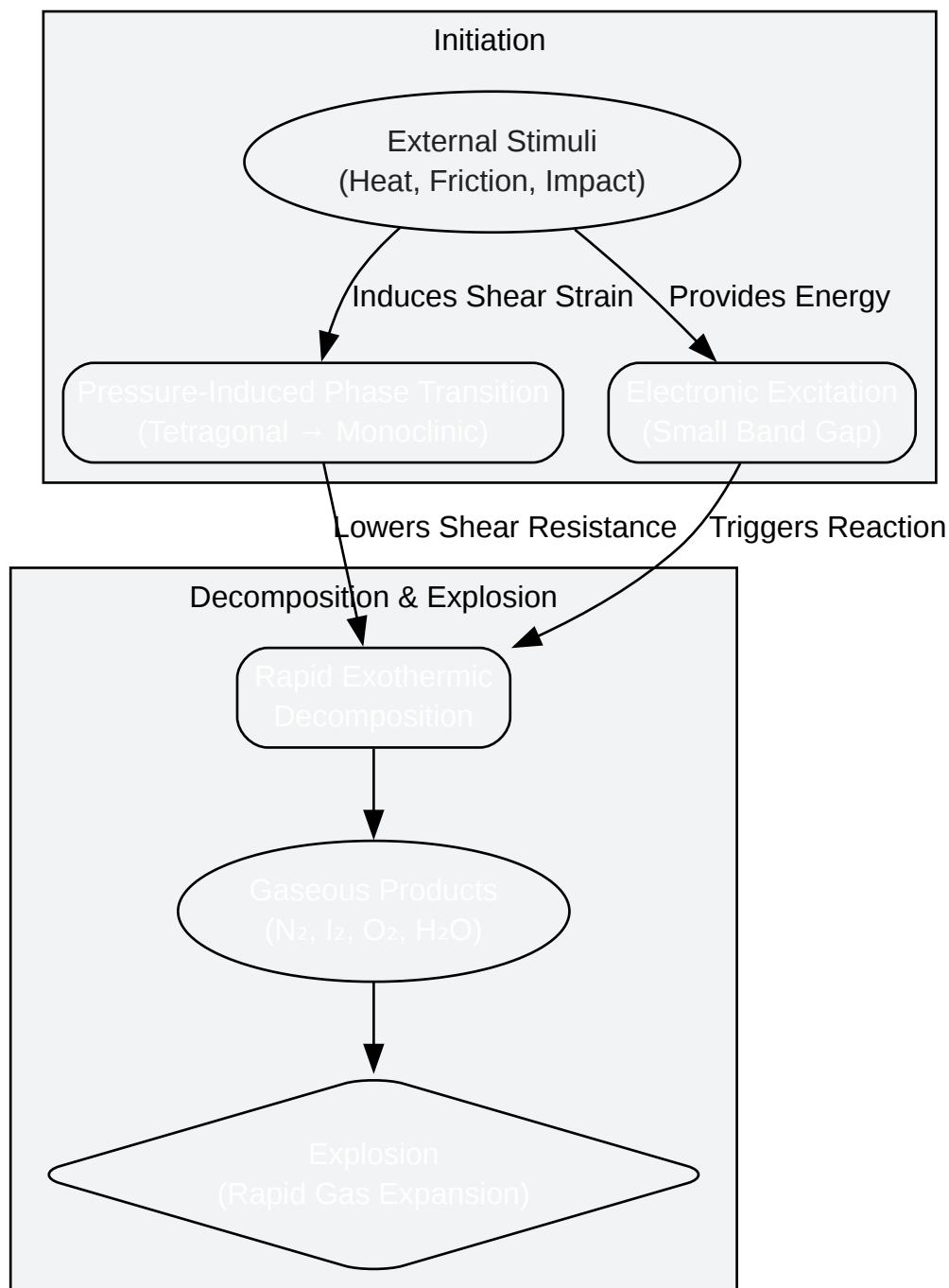
Recent density functional theory (DFT) calculations have revealed that **ammonium periodate** can undergo a pressure-induced phase transition from its standard tetragonal form (APIT) to a monoclinic form (APIM) starting at approximately 3 GPa.[6] This monoclinic phase is significantly more sensitive to shear, and this transformation is considered a primary mechanism for ignition under mechanical stress.[2][6]

Parameter	Tetragonal Phase (APIT)	Monoclinic Phase (APIM)	Comparison: NH ₄ ClO ₄ (APC)	Reference(s)
Thermodynamic Properties				
Enthalpy of Decomposition (ΔH _{dec})	-12 kJ/mol	-17 kJ/mol	-77.5 kJ/mol	[2][6]
Detonation Properties (Calculated)				
Detonation Velocity (V _{det})	4900 m/s	5100 m/s	N/A	[2]
Detonation Pressure (p _{det})	8.8 GPa	9.9 GPa	N/A	[2]
Mechanical Properties (Calculated)				
Bulk Modulus (K)	25.87 GPa	N/A	21.42 GPa	[5]
Shear Modulus (G)	9.75 GPa	N/A	9.42 GPa	[5]
Young's Modulus (Y)	25.99 GPa	16.27 GPa	N/A	[6]
Pugh's Ratio (K/G)	2.65	N/A	2.27	[5]
Poisson's Ratio (ν)	0.333	0.38	0.308	[2][5]
Electronic Properties (Calculated)				
Band Gap (Δg)	2.92 - 4.46 eV	2.09 - 3.51 eV	6.21 eV	[5][6]

Sensitivity				
Friction Sensitivity	Extremely Sensitive	N/A	Shock-stable	[2]
Impact Sensitivity	Highly Sensitive	N/A	Shock-stable	[2]

Note: N/A indicates data is not available or not applicable for comparison in the cited sources. Discrepancies in band gap values are due to different computational methods used in the cited literature.

Mechanism of Explosive Decomposition


The explosive character of **ammonium periodate** stems from the co-location of a reducing agent (the ammonium cation, NH_4^+) and a strong oxidizing agent (the periodate anion, IO_4^-) within the same ionic crystal. Upon initiation by heat, friction, or shock, the compound undergoes a rapid, exothermic decomposition, producing a large volume of gaseous products, which is the hallmark of an explosion.

The primary decomposition reaction is: $2\text{NH}_4\text{IO}_4(\text{s}) \rightarrow \text{N}_2(\text{g}) + \text{I}_2(\text{g}) + 2\text{O}_2(\text{g}) + 4\text{H}_2\text{O}(\text{g})$

Key factors contributing to its instability include:

- Electronic Structure: **Ammonium periodate** has a significantly smaller electronic band gap (2.92 eV) compared to the more stable ammonium perchlorate (6.21 eV).[\[5\]](#) This smaller energy gap means that less energy is required to excite electrons from the valence band to the conduction band, which is a critical first step in initiating a chemical decomposition reaction.[\[5\]](#)
- Pressure-Induced Phase Transition: Mechanical stimuli like friction or impact can induce localized high pressures, triggering a phase transition from the stable tetragonal crystal structure (APIT) to a monoclinic structure (APIM).[\[6\]](#) The APIM phase has a lower resistance to shear (a lower Young's Modulus) and an even smaller band gap, making it more prone to decomposition.[\[6\]](#) This polymorphism induced by shear is considered a potent ignition mechanism.[\[2\]](#)[\[6\]](#)

- Oxygen Balance: With an oxygen balance of +15%, **ammonium periodate** possesses a ready internal supply of oxygen to fuel its own rapid decomposition, contributing to the power of the explosion.[2]

[Click to download full resolution via product page](#)

Figure 1: Logical pathway of **ammonium periodate** explosion.

Experimental Protocols

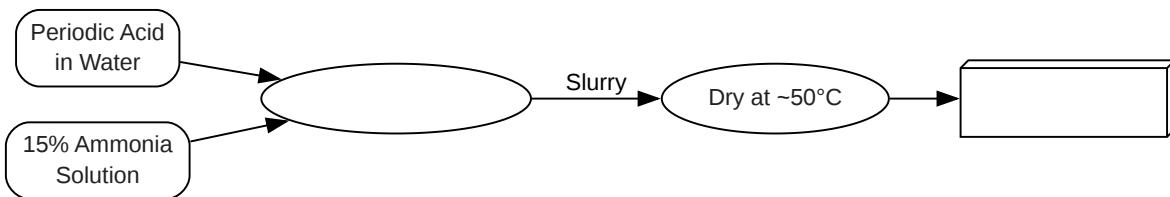
Extreme caution must be exercised when handling **ammonium periodate**. All work should be conducted in a fume hood, behind a blast shield, and with appropriate personal protective equipment (PPE), including flame-retardant clothing, safety glasses, and face shield. This compound should not be synthesized or handled in quantities larger than a few tens of milligrams without specialized equipment and protocols.[\[1\]](#)

Protocol for Small-Scale Synthesis of Ammonium Periodate

This protocol is adapted from a known small-scale procedure.[\[1\]](#)

Reagents:

- Periodic acid (H_5IO_6 or HIO_4)
- Ammonia solution (15% w/w, clean, detergent-free)
- Deionized water


Equipment:

- Small glass beaker or vial
- Petri dish
- Spatula
- Pipette or dropper
- Heating plate or radiator (for drying, ~ 50 °C)

Procedure:

- In a small glass beaker, dissolve a small spatula full of periodic acid (approximately 20-50 mg) in 0.5 mL of deionized water.

- Using a pipette, slowly add 2 mL of 15% ammonia solution to the periodic acid solution. A white, crystalline precipitate of **ammonium periodate** will form rapidly.
- Swirl the mixture gently to ensure complete reaction.
- Pour the liquid with the precipitate into a petri dish, spreading it thinly to facilitate drying.
- Place the petri dish in a warm, well-ventilated area, such as on a laboratory heating plate set to a low temperature (~50 °C), until the solid is completely dry and no ammonia odor remains.
- Once dry, the **ammonium periodate** crystals can be carefully collected. Do not scrape with excessive force.

[Click to download full resolution via product page](#)

Figure 2: Workflow for small-scale synthesis.

General Methodology for Friction Sensitivity Testing (BAM Method)

While specific friction sensitivity data for **ammonium periodate** is not readily available in the literature, the standard method for determining this property is the BAM Friction Test.^[7]

Principle: The test measures the response of a substance to frictional stimuli generated between two standardized porcelain surfaces. A sample is placed on a porcelain plate, and a specified load is applied via a porcelain pin. The plate is then moved back and forth once under

the pin. The test is repeated multiple times at various loads to determine the load at which a reaction (e.g., crackling, report, smoke, or explosion) occurs.[7][8]

Equipment:

- BAM Friction Apparatus
- Standard porcelain plates (25 x 25 x 5 mm)
- Standard porcelain pins (10 mm diameter, 15 mm height)
- Set of calibrated weights
- Spatula (non-metallic)

Procedure Outline:

- A small, measured amount of the test substance (approx. 10 mm³) is placed on the porcelain plate.[9]
- The porcelain pin is lowered onto the sample, and a starting load is applied using the weighted arm. For unknown, sensitive materials, testing begins at a very low load.
- The motor is activated, moving the plate back and forth under the pin for one cycle (a distance of 10 mm each way).[9]
- The operator observes for any sign of reaction.
- The test is typically performed in a series of six trials at a given load.[9]
- If no reaction occurs, the load is incrementally increased. If a reaction occurs, the load is decreased to find the lowest load at which a reaction is observed.
- The result is reported as the lowest load at which at least one event occurs in six trials. A substance is generally considered sensitive if this value is below 80 N.[9]

Safety and Handling

Given its extreme sensitivity, handling **ammonium periodate** requires stringent safety protocols.

- Handling: Always handle behind a blast shield. Use non-metallic, non-sparking tools. Avoid any action that could create friction or impact. Minimize the quantity of material being handled at any one time.[\[1\]](#)
- Storage: Store in a cool, dry, well-ventilated area away from combustible materials, reducing agents, heat, sparks, and open flames.[\[7\]](#) Do not store in sealed, rigid containers that could confine the material in case of decomposition.
- Personal Protective Equipment (PPE): Wear flame-retardant lab coat, chemical safety goggles, and a face shield. The use of appropriate gloves is mandatory.
- Disposal: Waste should be handled as an explosive material. Small quantities may be neutralized by careful, slow addition to a solution of a reducing agent (e.g., sodium bisulfite) under controlled conditions. Consult institutional safety protocols for explosive waste disposal.

Conclusion

Ammonium periodate is a highly energetic and dangerously sensitive material. Its explosive nature is a direct consequence of its molecular and crystalline properties. The combination of a low electronic band gap, which facilitates the initiation of decomposition, and a pressure-induced phase transition to a shear-sensitive monoclinic form, makes it exceptionally vulnerable to initiation by mechanical forces such as friction and impact. These fundamental characteristics distinguish it from more stable analogs like ammonium perchlorate and necessitate the use of extreme caution and specialized protocols during its synthesis and handling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Science made alive: Chemistry/Experiments [woelen.homescience.net]
- 2. depts.ttu.edu [depts.ttu.edu]
- 3. Ammonium periodate - Wikipedia [en.wikipedia.org]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. utec-corp.com [utec-corp.com]
- 8. researchgate.net [researchgate.net]
- 9. etusersgroup.org [etusersgroup.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Explosive Nature of Ammonium Periodate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b084318#understanding-the-explosive-nature-of-ammonium-periodate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com